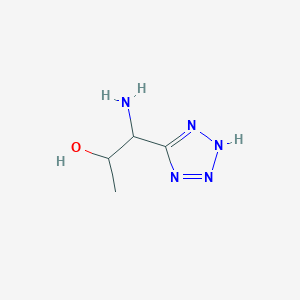
1-(3-Bromo-2-propoxyphenyl)-ethylamine hydrochloride
Übersicht
Beschreibung
1-(3-Bromo-2-propoxyphenyl)-ethylamine hydrochloride, also known as BPEA HCl, is a synthetic chemical compound that has recently gained recognition for its use in scientific research. BPEA HCl is a phenylethylamine that has been structurally modified to possess a bromine atom and a propoxy group on the phenyl ring. It is a white, crystalline powder that is soluble in water, ethanol, and methanol. BPEA HCl is a versatile compound that has been used in laboratory experiments to investigate a wide variety of biological and physiological processes.
Wissenschaftliche Forschungsanwendungen
Metabolism and Metabolite Identification of Psychoactive Phenethylamines
Research revealed the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, a psychoactive phenethylamine. The study identified various metabolites, providing insights into the metabolic pathways operative in rats. This research helps in understanding the metabolism of related compounds, potentially including 1-(3-Bromo-2-propoxyphenyl)-ethylamine hydrochloride (Kanamori et al., 2002).
Chemical Synthesis and Labeling
Synthesis of Tritium-Labeled Compounds
Tritium-labeled [1,2-3H]ethylamine hydrochloride was synthesized in high radioactive specificity and purity. This compound was used in synthesizing [N-ethyl-1,2-3H]apadenoson, indicating the compound's utility in labeling and studying molecular interactions in a human ADME (Absorption, Distribution, Metabolism, and Excretion) study (Hong et al., 2008).
Pharmacological Research
Discovery of Nonpeptide Agonists of the GPR14/Urotensin-II Receptor
A functional cell-based screen identified a nonpeptidic agonist of the urotensin-II receptor, which could be useful as a pharmacological research tool and a potential drug lead. This discovery highlights the pharmacological research applications of hydrochloride compounds in receptor-based drug discovery (Croston et al., 2002).
Chemical Synthesis and Organic Chemistry
Catalytic Enantioselective Borane Reduction of Benzyl Oximes
Research in organic synthesis demonstrated the catalytic enantioselective borane reduction of benzyl oximes, detailing the preparation process of various chemical compounds, including ethylamine hydrochloride derivatives. This process is significant in the synthesis of chiral compounds and showcases the relevance of this compound in organic synthesis methodologies (Huang et al., 2010).
Eigenschaften
IUPAC Name |
1-(3-bromo-2-propoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.ClH/c1-3-7-14-11-9(8(2)13)5-4-6-10(11)12;/h4-6,8H,3,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDYLPWCSSRXFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1Br)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1383894.png)







![[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1383909.png)
![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)



